molecular formula C24H24N4O2 B275744 N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine

N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine

Cat. No. B275744
M. Wt: 400.5 g/mol
InChI Key: MDPNKDDPOBCEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine (BEQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BEQ is a quinoxaline-based molecule that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is not fully understood. However, it is believed that N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine interacts with cellular targets such as ion channels and enzymes. N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has been shown to bind to the active site of protein kinase C and inhibit its activity. It has also been shown to modulate the activity of ion channels by altering their gating properties.
Biochemical and Physiological Effects
N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species. N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has also been shown to modulate the activity of ion channels, which can affect the electrical properties of cells. In addition, N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has been shown to inhibit the activity of protein kinase C, which is involved in many cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is its versatility. It can be used as a fluorescent probe, a photosensitizer, an inhibitor of protein kinase C, and a modulator of ion channels. N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine is its potential toxicity. It has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on healthy cells.

Future Directions

There are many future directions for the study of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine. One area of research is the development of new synthetic methods for N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine that can produce higher yields and purer products. Another area of research is the study of the mechanism of action of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine. Understanding how N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine interacts with cellular targets can help to identify new applications for this compound. In addition, the study of the biochemical and physiological effects of N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine can lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine can be synthesized using a multi-step process that involves the condensation of 4-ethoxyphenylhydrazine with 2,3-dichloroquinoxaline followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to produce high yields of pure N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine.

Scientific Research Applications

N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has been shown to have a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has also been used as a photosensitizer for photodynamic therapy in cancer treatment. In addition, N,N'-Bis-(4-ethoxy-phenyl)-quinoxaline-2,3-diamine has been studied for its potential as an inhibitor of protein kinase C and as a modulator of ion channels.

properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-N,3-N-bis(4-ethoxyphenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C24H24N4O2/c1-3-29-19-13-9-17(10-14-19)25-23-24(28-22-8-6-5-7-21(22)27-23)26-18-11-15-20(16-12-18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MDPNKDDPOBCEGO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OCC

Origin of Product

United States

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